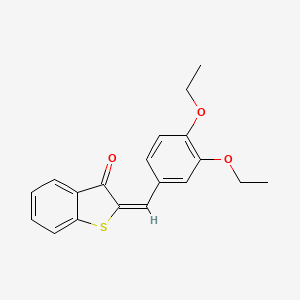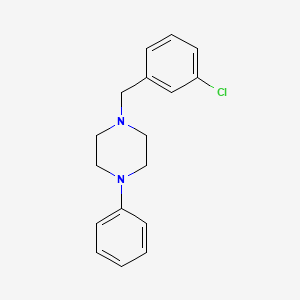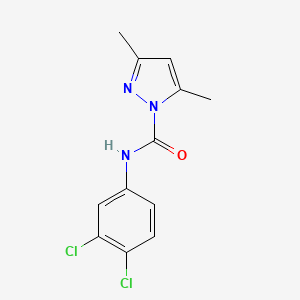![molecular formula C25H28N4O2 B5634491 N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B5634491.png)
N-{2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex compounds involving pyrazolyl and isoquinolinyl units typically involves multi-step reactions, such as cyclocondensation, halogenated hydrocarbon amination, and Heck-mediated coupling processes. For example, a novel compound synthesis by Kedjadja et al. (2015) through cyclocondensation of specific quinolinyl and hydrazine hydrate in propionic acid highlights the intricate methodologies often required in synthesizing such complex molecules (Kedjadja et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with pyrazolyl and isoquinolinyl units can be elucidated using various spectroscopic techniques including IR, NMR, and MS, as demonstrated by research on closely related compounds. These techniques reveal the planarity, dihedral angles, and possible disordered structures within molecules, providing insights into their chemical behavior and reactivity (Nawaz Khan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazolyl and isoquinolinyl derivatives often include regioselective cyclization, Heck coupling, and amination reactions, leading to the formation of complex structures with potential biological activities. The use of catalysts such as indium bromide and conditions like ultrasonic irradiation can significantly affect the efficiency and selectivity of these reactions, producing compounds with varied and specific chemical properties (Prabakaran et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through analytical and crystallographic studies. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications. For instance, the crystal structure analysis provides information on molecular conformation and intermolecular interactions, which are essential for predicting the behavior of compounds in different environments (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal in determining the compound's potential for various chemical and biological applications. Studies on related compounds have shown that specific functional groups and structural features contribute to their reactivity patterns, interaction capabilities, and overall chemical behavior, which can be leveraged in designing new compounds with desired properties (Zohdi et al., 1997).
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. For instance, if it were an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its normal reaction . If it were a receptor agonist or antagonist, it might bind to a specific receptor and either activate or inhibit its normal function .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1-ethylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-29-17-22(15-26-29)25(31)28-13-12-20-9-10-23(14-21(20)16-28)27-24(30)11-8-19-6-4-18(2)5-7-19/h4-7,9-10,14-15,17H,3,8,11-13,16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWSOZFUECBLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-ethylpyrazole-4-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5634428.png)


![8',9'-dimethoxy-3'-methyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5634453.png)
![1-[3,5-dimethyl-4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-pyrrol-2-yl]ethanone](/img/structure/B5634454.png)
![2-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5634462.png)
![N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5634463.png)
![N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5634479.png)
![5-ethyl-N~4~-{2-[(2S)-pyrrolidin-2-yl]ethyl}pyrimidine-2,4-diamine](/img/structure/B5634487.png)
![2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5634497.png)
![1-(4-isopropylphenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634503.png)


![4-methyl-1-{[2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5634517.png)